molecular formula C26H37N3O5S2 B3008254 ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-82-5

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B3008254
CAS RN: 449782-82-5
M. Wt: 535.72
InChI Key: BVOUWQKNIMBPSU-UHFFFAOYSA-N
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Description

The compound , ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic thienopyridine core and various substituents. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule.

Synthesis Analysis

The synthesis of related thienopyridine derivatives typically involves cyclocondensation reactions, as seen in the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates involves the reaction of dihydrothiophenecarbonitriles with ethyl acetoacetate . These methods suggest that the target compound could be synthesized through a multi-step process involving the formation of a thienopyridine core followed by functionalization with the appropriate sulfamoyl and benzamido substituents.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is often characterized by X-ray crystallography, as demonstrated by the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates . These studies reveal the presence of intramolecular hydrogen bonding, which is likely to influence the molecular conformation and stability of the compounds. The target molecule may exhibit similar intramolecular interactions, affecting its overall molecular geometry and reactivity.

Chemical Reactions Analysis

The reactivity of thienopyridine derivatives can be influenced by the presence of various functional groups. For instance, the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives indicates that the thienopyridine core can undergo transformations under the action of nitrogen-containing binucleophiles. The target compound, with its benzamido and sulfamoyl groups, may also participate in similar reactions, potentially leading to the formation of new bicyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives can be deduced from their molecular structure. The presence of multiple substituents can lead to a variety of intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions, which can influence the compound's solubility, melting point, and crystal packing . The target compound's bulky tert-butyl and tetramethyl groups may impart steric hindrance, affecting its reactivity and physical state. Additionally, the presence of the sulfamoyl group could introduce additional hydrogen bonding capabilities, potentially altering the compound's solubility in different solvents.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is involved in research exploring novel synthetic routes and chemical reactivities. For instance, studies have demonstrated efficient methods for the synthesis of highly functionalized tetrahydropyridines and pyridines, showcasing the compound's role in generating new chemical entities with potential applications in material science and as precursors in organic synthesis. These methodologies emphasize regioselectivity, diastereoselectivity, and the exploration of new chemical transformations (Zhu et al., 2003), (Bakhite et al., 2005).

properties

IUPAC Name

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O5S2/c1-8-10-15-29(7)36(32,33)18-13-11-17(12-14-18)22(30)27-23-20(24(31)34-9-2)19-16-25(3,4)28-26(5,6)21(19)35-23/h11-14,28H,8-10,15-16H2,1-7H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOUWQKNIMBPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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